3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride
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Overview
Description
3-Phenylbicyclo[221]hept-5-en-2-amine hydrochloride is a bicyclic amine compound with a phenyl group attached to the bicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Amination: The alcohol is converted to the amine through a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated bicyclic amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of microbial growth or modulation of signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride
- Phenyl (3-phenylbicyclo[2.2.1]hept-5-en-2-yl)methanone
- 5-Phenylbicyclo[2.2.1]hept-2-ene
Uniqueness
3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its bicyclic structure with a phenyl group provides a rigid framework that can interact with various molecular targets in a specific manner .
Properties
Molecular Formula |
C13H16ClN |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
3-phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9;/h1-7,10-13H,8,14H2;1H |
InChI Key |
ZWWAPACDHFILNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
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